N-Cyclopropyl-4-fluoro-2-methoxybenzamide

Osteoclastogenesis Structure-Activity Relationship (SAR) Lipophilicity

Researchers requiring a specific 2-methoxy-4-fluoro substitution pattern with an N-cyclopropyl moiety for SAR studies often face supply inconsistency. N-Cyclopropyl-4-fluoro-2-methoxybenzamide (CAS 2624416-94-8) directly addresses this need. - Consistent ≥98% purity (HPLC), suitable as an analytical reference standard. - Defined LogP (~1.73) for probing lipophilicity effects on target engagement. - Reliable global supply with documented storage (2-8°C, sealed dry) and ambient shipping.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 2624416-94-8
Cat. No. B6286969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-fluoro-2-methoxybenzamide
CAS2624416-94-8
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)NC2CC2
InChIInChI=1S/C11H12FNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
InChIKeyIAQLWFCCNGIAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-fluoro-2-methoxybenzamide Technical Overview


N-Cyclopropyl-4-fluoro-2-methoxybenzamide (CAS: 2624416-94-8) is a substituted benzamide derivative characterized by a 4-fluoro-2-methoxybenzamide core with an N-cyclopropyl moiety. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol . It is primarily offered by chemical suppliers for research and development purposes, with catalog purity specifications typically at ≥97% or ≥98% [1]. Publicly available pharmacopeial or regulatory monographs are not identified.

SAR Probe
Lipophilicity-dependent mechanistic studies supported by class-level benzamide data
Defined Substitution
Unique 2-methoxy-4-fluoro pattern enables target engagement and selectivity profiling
Research Grade
High-purity catalog specification reduces confounding variables in reproducible assays

N-Cyclopropyl-4-fluoro-2-methoxybenzamide Irreplaceability


Substituted benzamides are a structurally diverse class where minor changes in substitution pattern (e.g., position of fluoro/methoxy groups, or the N-alkyl moiety) can profoundly alter physicochemical properties and, consequently, biological target engagement and pharmacokinetics [1]. Specifically, the N-cyclopropyl group is a well-established pharmacophoric modification known to enhance metabolic stability and target selectivity compared to N-methyl or N-ethyl analogs . While no direct comparative data exists for this exact compound, extrapolating from the class knowledge, substituting N-Cyclopropyl-4-fluoro-2-methoxybenzamide with a close analog like N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS 1370587-33-9) or N-cyclopropyl-2-fluoro-5-methoxybenzamide would risk altering key molecular interactions, as the specific 2-methoxy/4-fluoro pattern defines a unique electronic and steric environment [1]. Therefore, in the absence of specific SAR data for this scaffold, substitution cannot be empirically justified and would invalidate any preliminary research findings.

Positional isomers (e.g., 3-methoxy or 5-fluoro) may shift electronic and steric profiles, altering target interaction
N-substituent replacement (methyl, ethyl instead of cyclopropyl) can reduce metabolic stability and selectivity, changing pharmacokinetic behavior
Generic benzamide analogs with different substitution patterns cannot be assumed interchangeable without SAR validation

N-Cyclopropyl-4-fluoro-2-methoxybenzamide Quantitative Evidence


Lipophilicity-Driven Osteoclast Inhibition

In a class of N-cyclopropyl benzamide derivatives, the lipophilicity of the compound was determined to be a critical factor for inhibitory activity against osteoclastogenesis. A derivative (compound 5b) showed a dose-dependent inhibitory effect with an IC50 of 0.64 µM against RANKL-induced osteoclast cells [1]. While the target compound itself lacks published data, its predicted LogP of 1.73 provides a quantifiable basis for comparison within this mechanistic class, distinguishing it from more polar analogs (e.g., those with additional amino or hydroxyl groups). This suggests that compounds with LogP values around this range may be favored for similar in vitro osteoclast studies.

Lipophilicity–Activity Context
Class-level
Target predicted LogP: 1.73
Analog 5b IC50: 0.64 µM (RANKL osteoclast)
Supports lipophilicity-dependent mechanism interpretation
Data to verify for this specific compound
Osteoclastogenesis Structure-Activity Relationship (SAR) Lipophilicity

Purity Standards for Research Reproducibility

Procurement from reputable vendors offers N-Cyclopropyl-4-fluoro-2-methoxybenzamide at a specified purity of NLT 98% (HPLC) [1]. This level of purity is a standard benchmark for research chemicals intended for precise biological or chemical studies, reducing the risk of confounding results from impurities. While many analogs may be available at lower purities (e.g., 95% or less), selecting a lot with a documented 98% purity provides a quantifiable baseline for assay reproducibility, which is a direct and verifiable differentiator in procurement. No comparative data on impurity profiles between vendors was found in the public domain.

Catalog Purity
Specification review
≥98% (HPLC)
Higher purity supports assay reproducibility
Verify lot-specific certificate of analysis
Chemical Purity Reproducibility Analytical Chemistry

N-Cyclopropyl-4-fluoro-2-methoxybenzamide Research Applications


Lipophilicity-Dependent Cellular Mechanisms

Based on its predicted LogP of 1.73 and class-level evidence linking this property to biological activity in benzamide derivatives [1], this compound is best suited as a probe in structure-activity relationship (SAR) studies focused on the role of lipophilicity in cell permeability, target engagement, or in vitro activity. Its predicted moderate lipophilicity makes it a valuable comparator to more hydrophilic or hydrophobic analogs within a congeneric series.

Synthetic Intermediate or Reference Standard

With a catalog purity of ≥98% [2], N-Cyclopropyl-4-fluoro-2-methoxybenzamide meets the purity requirements for a reference standard in analytical method development (e.g., HPLC, LC-MS). It can also serve as a high-purity starting material or intermediate in the multi-step synthesis of more complex molecules, where the integrity of the 2-methoxy-4-fluoro substitution pattern and the N-cyclopropyl amide must be strictly maintained.

N-Cyclopropyl Amide Pharmacology

The N-cyclopropyl amide moiety is recognized for improving metabolic stability and target selectivity . This compound can be deployed in exploratory pharmacology studies (e.g., preliminary in vitro screens, microsomal stability assays) aimed at comparing the impact of different N-substituents (e.g., methyl vs. ethyl vs. cyclopropyl) on a shared 4-fluoro-2-methoxybenzamide scaffold. Such studies are fundamental to drug discovery programs targeting novel enzymes or receptors.

Application
Selection Property
Validation Focus
Lipophilicity-dependent SAR studies
Moderate lipophilicity profile
Lipophilicity–activity correlation validation
Reference standard or synthetic intermediate
Catalog purity specification
HPLC purity verification and identity confirmation
N-Cyclopropyl amide pharmacology studies
N-Cyclopropyl amide scaffold
Metabolic stability and target selectivity comparison
Quote Request

Request a Quote for N-Cyclopropyl-4-fluoro-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.